molecular formula C14H17N5O3S B2778744 5-methyl-3-(4-methylpiperazine-1-carbonyl)-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide CAS No. 338408-91-6

5-methyl-3-(4-methylpiperazine-1-carbonyl)-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide

Cat. No. B2778744
M. Wt: 335.38
InChI Key: PNOIBVIYGKKKGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-3-(4-methylpiperazine-1-carbonyl)-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C14H17N5O3S and its molecular weight is 335.38. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-3-(4-methylpiperazine-1-carbonyl)-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-3-(4-methylpiperazine-1-carbonyl)-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

A study by Başoğlu et al. (2013) discussed the microwave-assisted synthesis of hybrid molecules, including structures similar to the specified compound, exploring their antimicrobial, antilipase, and antiurease activities. Some compounds demonstrated moderate to good antimicrobial activity against various microorganisms, while others showed antiurease and antilipase activities (Başoğlu et al., 2013).

Synthesis and Tuberculostatic Activity

Research by Foks et al. (2004) presented the synthesis of derivatives incorporating structures similar to the target compound, investigating their tuberculostatic activity. The study found that certain derivatives exhibited inhibitory concentrations within specific ranges, indicating potential applications in tuberculosis treatment (Foks et al., 2004).

Non-catalytic Approach to Synthesis

Pratap and Ram (2007) explored a non-catalytic approach for synthesizing compounds with a framework resembling the chemical of interest. This method facilitated the generation of highly functionalized derivatives, opening pathways for further chemical modifications and applications (Pratap & Ram, 2007).

Novel Amides Synthesis

Koroleva et al. (2011) focused on synthesizing new carboxylic acid amides containing an N-methylpiperazine fragment. This study underlines the versatility of such compounds for developing potential antileukemic agents, showcasing the broader applicability of this chemical structure in medical research (Koroleva et al., 2011).

PET Agent for Imaging of IRAK4 Enzyme in Neuroinflammation

Wang et al. (2018) synthesized a derivative for potential use as a PET imaging agent for IRAK4 enzyme in neuroinflammation, illustrating the compound's relevance in neuroscientific research and its potential in diagnosing and studying neuroinflammatory conditions (Wang et al., 2018).

Anticancer Activity of Thiazole and Thiadiazole Derivatives

Gomha et al. (2017) synthesized derivatives containing thiazole moieties, including structures related to the target compound, and evaluated their anticancer activities. Certain derivatives showed promising results against specific cancer cell lines, indicating the compound's potential utility in cancer treatment (Gomha et al., 2017).

properties

IUPAC Name

5-methyl-3-(4-methylpiperazine-1-carbonyl)-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3S/c1-9-10(12(20)16-14-15-3-8-23-14)11(17-22-9)13(21)19-6-4-18(2)5-7-19/h3,8H,4-7H2,1-2H3,(H,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOIBVIYGKKKGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)N2CCN(CC2)C)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-3-(4-methylpiperazine-1-carbonyl)-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide

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